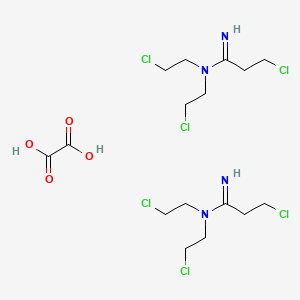
N,N-Bis(chloroethyl)-3-chloropropionamidine hemioxalate dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(chloroethyl)-3-chloropropionamidine hemioxalate dihydrate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of chloroethyl groups and a chloropropionamidine moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(chloroethyl)-3-chloropropionamidine hemioxalate dihydrate typically involves the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine . The reaction is carried out at a temperature range of 40-50°C, with a ratio of substrate to hydrazine of 1:10 . The reaction mass is then evaporated under vacuum to dryness, followed by the addition of a sodium hydroxide solution to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and mass spectrometry helps in the purification and characterization of the compound .
化学反応の分析
Types of Reactions
N,N-Bis(chloroethyl)-3-chloropropionamidine hemioxalate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, sodium hydroxide, and various oxidizing and reducing agents. The reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxidation products, and reduced derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N,N-Bis(chloroethyl)-3-chloropropionamidine hemioxalate dihydrate has several scientific research applications:
作用機序
The mechanism of action of N,N-Bis(chloroethyl)-3-chloropropionamidine hemioxalate dihydrate involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links and other modifications . These interactions can disrupt normal cellular processes and have potential therapeutic effects in certain medical applications .
類似化合物との比較
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: A related compound with similar chemical properties and reactivity.
N,N-Bis(2-chloroethyl)nitrous amide: Another similar compound used in various chemical and biological studies.
Uniqueness
N,N-Bis(chloroethyl)-3-chloropropionamidine hemioxalate dihydrate is unique due to its specific structure, which includes both chloroethyl and chloropropionamidine groups. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
特性
CAS番号 |
89353-73-1 |
|---|---|
分子式 |
C16H28Cl6N4O4 |
分子量 |
553.1 g/mol |
IUPAC名 |
3-chloro-N,N-bis(2-chloroethyl)propanimidamide;oxalic acid |
InChI |
InChI=1S/2C7H13Cl3N2.C2H2O4/c2*8-2-1-7(11)12(5-3-9)6-4-10;3-1(4)2(5)6/h2*11H,1-6H2;(H,3,4)(H,5,6) |
InChIキー |
QIJZKOXNKFLXOA-UHFFFAOYSA-N |
正規SMILES |
C(CCl)C(=N)N(CCCl)CCCl.C(CCl)C(=N)N(CCCl)CCCl.C(=O)(C(=O)O)O |
関連するCAS |
89353-72-0 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















